3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile
Description
3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is a nitrile derivative featuring a phenyl ring substituted with chlorine (Cl) at position 4 and fluorine (F) at position 2. Its molecular formula is C₉H₈ClFN₂, with a molecular weight of 198.62 g/mol (adjusted from ).
Properties
Molecular Formula |
C9H8ClFN2 |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
3-amino-3-(4-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2 |
InChI Key |
AMBCMCGHIHKNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Chemical Synthesis
The synthesis typically involves multi-step reactions starting from commercially available halogenated aromatic precursors such as 4-chloro-3-fluorobenzaldehyde or related derivatives. The key steps include:
- Formation of the nitrile-substituted intermediate: Introduction of the nitrile group on the propyl chain, often via nucleophilic substitution or cyanation reactions.
- Amination: Introduction of the amino group at the chiral center, which may be achieved through reductive amination or amination of a suitable precursor.
- Chiral induction: Use of chiral auxiliaries, catalysts, or enzymatic methods to control stereochemistry at the 3-position.
Enzymatic and Biocatalytic Methods
Recent advances include the use of halohydrin dehalogenase (HHDH) enzymes to catalyze the synthesis of enantioenriched fluorinated β-hydroxy nitriles, which can be further converted to the amino nitrile target. This biocatalytic approach offers:
- High enantioselectivity (ee > 80–90%)
- Mild reaction conditions
- Potential for scale-up using immobilized whole cells
Process optimization involves controlling substrate concentration, enzyme dosage, reaction time, and substrate feeding strategies to minimize enzyme deactivation and maximize yield.
Detailed Reaction Conditions and Catalysts
| Step | Reaction Type | Typical Reagents/Catalysts | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Cyanation or nucleophilic substitution | Cyanide sources (e.g., KCN, NaCN) | Polar aprotic solvents (e.g., acetonitrile) | 30–150 °C | Anhydrous conditions preferred to avoid hydrolysis |
| 2 | Amination (Reductive amination or direct amination) | Ammonia or amine sources; reducing agents (e.g., NaBH4) or catalysts | Alcohols or aprotic solvents | Room temp to 80 °C | Chiral catalysts or auxiliaries used for stereocontrol |
| 3 | Enzymatic resolution or asymmetric synthesis | Halohydrin dehalogenase variants (e.g., ISM-4) | Aqueous buffers, DMSO as co-solvent | Ambient to 50 °C | Enzyme immobilization enhances reusability and scale |
Representative Synthetic Protocols
Chemical Synthesis Example
- Starting from 4-chloro-3-fluorobenzaldehyde , the aldehyde is converted to the corresponding nitrile via reaction with cyanide under controlled conditions.
- The nitrile intermediate undergoes reductive amination with ammonia or a primary amine in the presence of a chiral catalyst to form the amino nitrile.
- The reaction is typically carried out in polar aprotic solvents such as acetonitrile or ethyl acetate, with temperatures ranging from 30 to 130 °C depending on the step.
Biocatalytic Synthesis Example
- Using halohydrin dehalogenase variant ISM-4, the substrate (a halogenated phenyl epoxide or halohydrin nitrile precursor) is converted enzymatically to the β-hydroxy nitrile intermediate.
- Subsequent chemical or enzymatic transformations convert the hydroxy group to the amino group, yielding the enantioenriched amino nitrile.
- Reaction parameters such as substrate feeding rate, enzyme loading, and reaction time are optimized via kinetic modeling to achieve >80% enantiomeric excess and high yield.
Comparative Data on Yields and Enantiomeric Purity
| Method | Yield (%) | Enantiomeric Excess (ee) | Scale | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Chemical multi-step synthesis | 70–85 | Variable (depends on chiral catalyst) | Gram scale | Well-established, scalable | Requires chiral catalysts, multiple steps |
| Biocatalytic synthesis (HHDH) | 75–87 | >80–90% | 100 mL scale demonstrated | High enantioselectivity, mild conditions | Enzyme deactivation risk, substrate specificity |
Notes on Reaction Optimization and Industrial Considerations
- Solvent choice: Polar aprotic solvents (acetonitrile, ethyl acetate) are favored for cyanation and amination to enhance reaction rates and selectivity.
- Temperature control: Moderate temperatures (50–130 °C) balance reaction kinetics and product stability.
- Anhydrous conditions: Critical during nucleophilic cyanation and amination to prevent side reactions.
- Catalyst selection: Chiral catalysts or enzymes are essential for stereochemical control.
- Scale-up: Continuous flow reactors and immobilized enzyme systems improve process efficiency and reproducibility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile and its analogs:
Key Differences and Implications
Substituent Position Effects: The 4-Cl, 3-F substitution in the target compound vs. 4-Cl, 2-F in its stereoisomer (CAS 1213518-58-1) alters steric and electronic properties. Fluorine vs. Chlorine: Fluorine’s electron-withdrawing nature enhances aromatic ring stability, while chlorine’s larger size may influence solubility and metabolic stability.
Functional Group Variations: Nitrile (-CN) vs. Carboxylic Acid (-COOH): Nitriles are less polar but more reactive (e.g., in nucleophilic additions), whereas carboxylic acids are ionizable, affecting solubility and bioavailability . Sulfonyl (-SO₂-) vs. Amino (-NH₂): Sulfonyl groups increase electrophilicity and are common in sulfonamide drugs, while amino groups facilitate hydrogen bonding in receptor interactions .
Biological Activity
3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is , with a molecular weight of 198.62 g/mol. The compound features an amino group, a propanenitrile backbone, and a phenyl ring substituted with chlorine and fluorine atoms. These structural features are significant for its interactions with biological targets.
The biological activity of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is primarily attributed to its ability to interact with various enzymes and receptors. The compound may alter the activity of these targets through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.
- Receptor Binding : The compound could bind to receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity Overview
Research indicates that 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile exhibits several biological activities:
- Anticancer Potential : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : The compound may influence pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile | C9H8ClF2N2 | Enzyme inhibition, potential anticancer |
| 3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile | C9H8ClF2N2 | Receptor binding, neuroprotective effects |
| 4-(4-chlorophenyl)-4-methoxyiminobutanoic acid | C12H14ClN1O2 | Antiproliferative properties |
Case Studies
Several studies have explored the biological activity of compounds related to 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile:
- Inhibition of Tumor Growth : A study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Neuroinflammation Modulation : Research indicated that related compounds could reduce neuroinflammation in animal models of Alzheimer's disease by inhibiting the NLRP3 inflammasome pathway, suggesting potential applications for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
